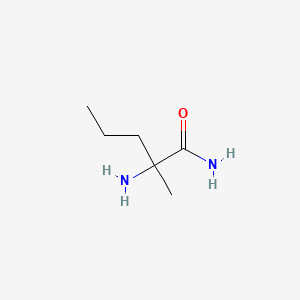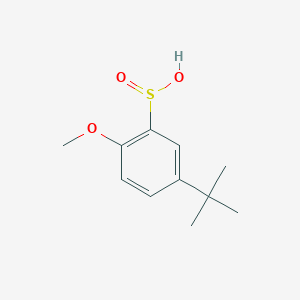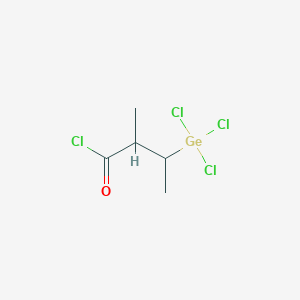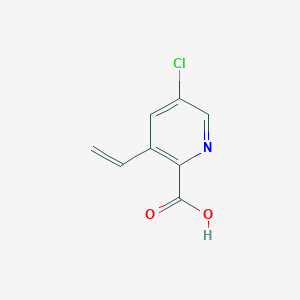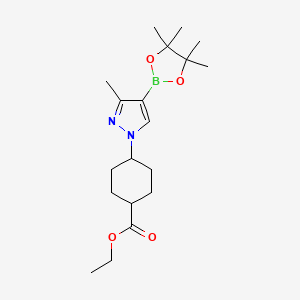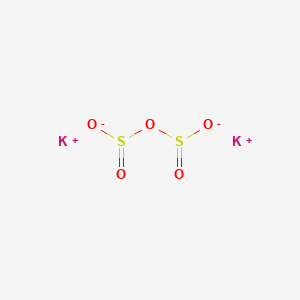
Disulfurous acid, potassium salt (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfurous acid, potassium salt (1:2) is an inorganic compound with the chemical formula K₂SO₄. It is also known as dipotassium sulfate or sulfuric acid dipotassium salt. This compound is commonly found in nature, particularly in volcanic lava and salt lakes. It appears as a colorless to white crystalline powder or crystals and is odorless with a bitter, hard, and saline-like taste .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulfurous acid, potassium salt (1:2) can be synthesized through several methods:
Reaction of Potassium Chloride with Sulfuric Acid: This method involves mixing potassium chloride (KCl) with sulfuric acid (H₂SO₄) in a container. The reaction produces dipotassium sulfate and hydrochloric acid (HCl) as by-products[ 2KCl + H₂SO₄ → K₂SO₄ + 2HCl ]
Reaction of Potassium Hydroxide with Sulfuric Acid: In this process, potassium hydroxide (KOH) is mixed with sulfuric acid, resulting in the formation of dipotassium sulfate and water (H₂O)[ 2KOH + H₂SO₄ → K₂SO₄ + 2H₂O ]
Industrial Production Methods
Industrial production of dipotassium;sulfinato sulfite typically involves the reaction of potassium chloride with sulfuric acid, similar to the laboratory method. The process is carried out in large reactors, and the product is purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Disulfurous acid, potassium salt (1:2) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium persulfate (K₂S₂O₈).
Reduction: It can be reduced to form potassium sulfite (K₂SO₃).
Substitution: It can undergo substitution reactions with other salts to form different potassium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.
Reducing Agents: Sodium thiosulfate (Na₂S₂O₃) or zinc (Zn) can be used for reduction reactions.
Substitution Reactions: These reactions typically occur in aqueous solutions at room temperature.
Major Products Formed
Oxidation: Potassium persulfate (K₂S₂O₈)
Reduction: Potassium sulfite (K₂SO₃)
Substitution: Various potassium salts depending on the reactants used
Scientific Research Applications
Mechanism of Action
The mechanism of action of dipotassium;sulfinato sulfite involves its role as a source of potassium and sulfate ions Potassium is the major cation inside animal cells, while sodium is the major cation outside animal cellsThis potential allows cells to generate action potentials, which are critical for functions such as neurotransmission, muscle contraction, and heart function .
Comparison with Similar Compounds
Similar Compounds
Potassium Sulfite (K₂SO₃): Similar in structure but differs in oxidation state.
Potassium Bisulfite (KHSO₃): Contains one hydrogen atom, making it more acidic.
Potassium Persulfate (K₂S₂O₈): An oxidizing agent with a higher oxidation state.
Uniqueness
Disulfurous acid, potassium salt (1:2) is unique due to its balanced composition of potassium and sulfate ions, making it highly soluble in water and effective as a fertilizer. Its ability to undergo various chemical reactions also makes it versatile in different scientific and industrial applications .
Properties
Molecular Formula |
K2O5S2 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
dipotassium;sulfinato sulfite |
InChI |
InChI=1S/2K.H2O5S2/c;;1-6(2)5-7(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |
InChI Key |
QVOMDXSQDOBBMW-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)OS(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


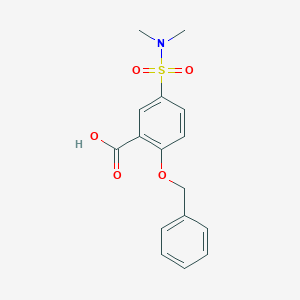

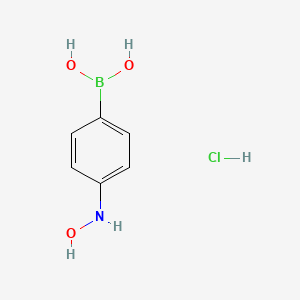

![4-Bromo-6-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B8663464.png)
